N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a methyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, benzene, and various alkyl cyanoacetates. Reaction conditions vary depending on the desired product but often involve heating and stirring.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyridines and other nitrogen-containing heterocycles .
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form heterocyclic structures is a key aspect of its activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse heterocyclic compounds. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-16-7-9-17(10-8-16)13-21(2)14-18(23)22(3)19(15-20)11-5-4-6-12-19/h7-10H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDQNULYWQOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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